Tamibarotene
Overview
Description
Tamibarotene, also known as retinobenzoic acid, is a synthetic retinoid that is orally active . It was developed to overcome all-trans retinoic acid (ATRA) resistance and has potential antineoplastic activity against acute promyelocytic leukaemia (APL) . It is currently marketed only in Japan .
Synthesis Analysis
The synthesis of Tamibarotene involves the reaction of the diol with hydrogen chloride to afford the corresponding dichloro derivative. This is followed by an Aluminum chloride mediated Friedel–Crafts alkylation of acetanilide with the dichloride .
Molecular Structure Analysis
Tamibarotene is a specific agonist for retinoic acid receptor alpha/beta with possible binding to retinoid X receptors (RXR) . The structure model of the viral spike protein was revealed using the X-ray diffraction technique at a resolution of 2.45 Å .
Chemical Reactions Analysis
Tamibarotene has been shown to form an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD), which improves its solubility and bioavailability . This complex was prepared through a freeze-drying method at the mole ratio of 1:1 (Am80: HP-β-CD) .
Physical And Chemical Properties Analysis
Tamibarotene has a chemical formula of C22H25NO3 . It is chemically more stable and sustains plasma level probably due to a lower affinity for cellular retinoic acid binding protein .
Scientific Research Applications
Acute Promyelocytic Leukemia (APL) Treatment
Tamibarotene, a synthetic retinoid, is primarily recognized for its efficacy in treating relapsed or refractory acute promyelocytic leukemia (APL). It functions as an agonist for retinoic acid receptor alpha/beta and is more potent than all-trans retinoic acid (ATRA), the standard treatment for APL. Notably, Tamibarotene maintains stable plasma levels and has milder side effects compared to ATRA. Its role in treating APL, particularly in patients who relapsed from ATRA-induced remission, has been validated through clinical trials in Japan (I. Miwako & Hiroyuki Kagechika, 2020).
Neuroprotection and Brain Injury Recovery
Tamibarotene has shown potential in neuroprotection and aiding recovery from brain injuries. In mice models of intracerebral hemorrhage, Tamibarotene treatment resulted in the preservation of striatal neurons and improved behavioral recovery. This effect was associated with reduced inflammation and oxidative stress in the brain (H. Matsushita et al., 2011). Additionally, Tamibarotene may benefit patients with Alzheimer's disease. Its ability to decrease amyloid-β(42) deposition and improve cognitive deficits has been observed in animal models of Alzheimer's disease (H. Fukasawa et al., 2012).
Potential in Treating Other Cancers
Beyond APL, Tamibarotene has been explored for its potential in treating various other cancers. A phase I study indicated its safety and suggested efficacy in pediatric and young adult patients with recurrent/refractory solid tumors (Chika Nitani et al., 2021). Moreover, Tamibarotene's action in modulating cell differentiation and apoptosis, due to its selective interaction with retinoic acid receptors, has been evaluated in advanced hepatocellular carcinoma (F. Kanai et al., 2013).
Immunomodulatory Effects
Tamibarotene has demonstrated immunomodulatory effects, which are beneficial in various autoimmune and inflammatory diseases. Its therapeutic potential in systemic sclerosis was highlighted in animal models, where it attenuated dermal fibrosis and modulated the immune response (T. Toyama et al., 2016). Similarly, in an experimental periodontitis model, Tamibarotene modulated immune responses, suggesting its potential as a novel strategy for preventing periodontitis (Ying Jin et al., 2014).
Chronic Graft-versus-Host Disease (GVHD) Treatment
Tamibarotene has been investigated for its efficacy in treating chronic graft-versus-host disease (GVHD), a major complication following allogeneic hematopoietic cell transplantation. It showed promise in attenuating experimental chronic GVHD (Y. Maeda et al., 2016).
Safety And Hazards
Future Directions
Tamibarotene is being investigated for treatment of multiple myeloma and Crohn’s disease in clinical trials . It is also being studied for its potential use in various disorders . Tamibarotene-based therapy is a novel targeted approach for the treatment of relapsed/refractory (R/R) acute myeloid leukemia (AML) with retinoic acid receptor alpha (RARA) gene overexpression .
properties
IUPAC Name |
4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-16(9-10-17(18)21)23-19(24)14-5-7-15(8-6-14)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTNCGKQJGXKEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046853 | |
Record name | Tamibarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tamibarotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015605 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.75e-04 g/L | |
Record name | Tamibarotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015605 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Tamibarotene is a specific agonist for retinoic acid receptor alpha/beta with possible binding to retinoid X receptors (RXR). | |
Record name | Tamibarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04942 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tamibarotene | |
CAS RN |
94497-51-5 | |
Record name | Tamibarotene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94497-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tamibarotene [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094497515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tamibarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04942 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tamibarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAMIBAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08V52GZ3H9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tamibarotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015605 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.